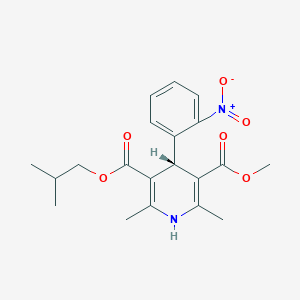
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are a class of compounds derived from the esterification of glycerol with fatty acids from hydrogenated palm kernel oil and hydrogenated palm oil. These compounds are widely used in various industries, including food, cosmetics, and pharmaceuticals, due to their stability, texture-enhancing properties, and emollient characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, involves the hydrogenation of palm kernel oil and palm oil followed by esterification with glycerol. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature to saturate the unsaturated fatty acids present in the oils . The reaction conditions for hydrogenation are generally:
Temperature: 180-220°C
Pressure: 2-10 atm
Catalyst: Nickel
After hydrogenation, the oils are mixed and subjected to esterification with glycerol. The esterification process can be catalyzed by acids or bases, with common catalysts being sulfuric acid or sodium hydroxide. The reaction conditions for esterification are:
Temperature: 200-250°C
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Industrial Production Methods
In industrial settings, the production of these glycerides involves large-scale hydrogenation reactors and continuous esterification processes. The oils are first refined to remove impurities, then hydrogenated in large reactors. The hydrogenated oils are mixed in specific ratios and esterified with glycerol in continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, primarily undergo the following types of reactions:
Oxidation: These compounds can undergo oxidation, especially when exposed to air and light, leading to rancidity.
Hydrolysis: In the presence of water and enzymes (lipases), these glycerides can hydrolyze to release free fatty acids and glycerol.
Transesterification: These compounds can participate in transesterification reactions, where the ester bonds are exchanged with other alcohols.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Hydrolysis: Water and lipase enzymes are used to hydrolyze glycerides.
Transesterification: Methanol or ethanol in the presence of a base catalyst (e.g., sodium methoxide) is commonly used for transesterification.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters and glycerol.
Applications De Recherche Scientifique
Chemistry
In chemistry, these glycerides are used as model compounds to study lipid oxidation and hydrolysis mechanisms. They are also used in the synthesis of biodiesel through transesterification reactions .
Biology
In biological research, these compounds are used to study lipid metabolism and the effects of saturated fats on cellular processes. They serve as substrates in enzymatic studies involving lipases and esterases .
Medicine
In medicine, glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are used in the formulation of controlled-release drug delivery systems. Their stability and biocompatibility make them suitable for encapsulating active pharmaceutical ingredients .
Industry
Industrially, these glycerides are used in the production of margarine, shortening, and other food products due to their desirable melting properties and stability. They are also used in cosmetics as emollients and stabilizers in creams and lotions .
Mécanisme D'action
The effects of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are primarily due to their physical and chemical properties. These compounds form stable emulsions and enhance the texture and stability of products. In biological systems, they interact with lipid membranes and enzymes, influencing lipid metabolism and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogenated Soybean Oil: Similar in stability and used in food and cosmetics.
Hydrogenated Cottonseed Oil: Used in food products with similar textural properties.
Hydrogenated Rapeseed Oil: Another alternative with comparable applications in food and industry.
Uniqueness
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are unique due to their specific fatty acid composition, which provides a balance of stability and melting properties suitable for a wide range of applications. Their ability to form stable emulsions and enhance texture makes them particularly valuable in both food and cosmetic industries .
Propriétés
Numéro CAS |
100298-99-5 |
|---|---|
Formule moléculaire |
C98H138N26O29S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




